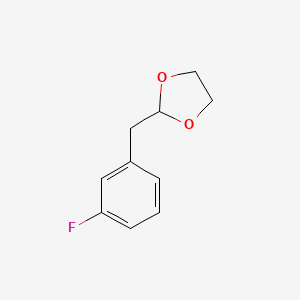

3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene

Description

Properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLHCIYPANJQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374449 | |

| Record name | 2-[(3-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-99-3 | |

| Record name | 2-[(3-Fluorophenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation Route

Reaction Overview: The classical approach involves the Friedel-Crafts alkylation of 1-fluorobenzene with 1,3-dioxolane or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction facilitates the electrophilic substitution on the fluorobenzene ring, introducing the dioxolane-containing side chain.

Reaction Conditions: Typically conducted under anhydrous conditions, the reaction temperature is maintained between 0°C to room temperature to control the reaction rate and minimize side reactions. The molar ratio of reactants and catalyst loading are optimized to maximize yield.

Advantages: This method provides a direct route to the target compound with relatively straightforward reaction setup.

Limitations: The use of strong Lewis acids requires careful handling and may lead to side reactions or catalyst deactivation.

Acetalization of Carbonyl Precursors

Reaction Overview: Another common method involves the acetalization of aldehyde or ketone precursors bearing the fluorobenzene moiety with ethylene glycol or 1,3-propanediol to form the 1,3-dioxolane ring. This reaction is catalyzed by Brønsted or Lewis acids.

Typical Procedure: The carbonyl compound (e.g., 3-fluorobenzaldehyde) is reacted with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or montmorillonite K10 clay. The reaction is often performed under reflux with azeotropic removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium toward acetal formation.

Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.

Purification: After completion, the catalyst is removed by filtration, and the product is purified by flash chromatography.

Advantages: This method allows for high yields and purity of the dioxolane product and is widely applicable to various substituted benzaldehydes.

Limitations: Requires the availability of the appropriate carbonyl precursor.

Industrial and Continuous Flow Processes

Industrial Scale Synthesis: For large-scale production, continuous flow reactors are employed to enhance reaction control, safety, and yield. Catalytic systems are optimized to reduce reaction times and improve selectivity.

Catalyst Systems: Advanced catalytic systems, including heterogeneous catalysts, are used to facilitate the Friedel-Crafts alkylation or acetalization steps under milder conditions.

Process Optimization: Parameters such as temperature, pressure, solvent choice, and reactant concentration are finely tuned to maximize throughput and minimize by-products.

- Data Table: Summary of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 1-Fluorobenzene + 1,3-Dioxolane | AlCl3, anhydrous, 0°C to RT | Direct alkylation, simple setup | Harsh catalyst, side reactions | 60-75 |

| Acetalization of Carbonyls | 3-Fluorobenzaldehyde + Ethylene glycol | p-Toluenesulfonic acid or Montmorillonite K10, reflux, Dean-Stark | High purity, good yields | Requires carbonyl precursor | 80-95 |

| Continuous Flow Industrial | Same as above | Optimized catalysts, flow reactor | Scalable, efficient, controlled | Requires specialized equipment | >90 |

The Friedel-Crafts alkylation method is well-documented for introducing dioxolane substituents onto aromatic rings, including fluorobenzenes, but requires careful control of reaction conditions to avoid polyalkylation or catalyst degradation.

Acetalization reactions using montmorillonite K10 as a solid acid catalyst have been shown to provide excellent yields and are environmentally friendlier due to easier catalyst recovery and reuse.

Industrial processes favor continuous flow methods to improve safety and scalability, with recent advances in catalyst design enabling milder reaction conditions and higher selectivity.

The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

The preparation of 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is effectively achieved through Friedel-Crafts alkylation of 1-fluorobenzene with dioxolane derivatives or via acetalization of fluorobenzaldehyde with ethylene glycol under acid catalysis. Industrial synthesis benefits from continuous flow technologies and advanced catalysts to optimize yield and purity. These methods are supported by extensive research and practical applications in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminium hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of fluorobenzene compounds, including 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene, exhibit significant antiviral properties. For instance, compounds with fluorine substitutions have been shown to enhance the potency of inhibitors against viral proteases, such as the papain-like protease from the SARS coronavirus. The introduction of a fluorine atom at specific positions can lead to improved binding affinity and selectivity for the target enzyme, thus making these compounds promising candidates for antiviral drug development .

Case Study: Inhibitor Development

A study demonstrated that a series of noncovalent inhibitors with fluorinated benzene derivatives displayed nanomolar potency against viral targets. Specifically, modifications at the meta and para positions of the benzene ring significantly influenced the inhibitory activity, with certain fluorinated variants showing over tenfold higher activity compared to their non-fluorinated counterparts . This underscores the potential of this compound in developing effective antiviral agents.

Organic Synthesis

Reactivity in Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its dioxolane moiety can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of the fluorine atom enhances its electrophilic character, allowing for selective reactions under mild conditions .

Applications in Fluorescent Probes

this compound has been utilized in the preparation of ratiometric fluorescent probes for detecting specific amino acids like cysteine. These probes are valuable in biochemical assays due to their high sensitivity and selectivity . The ability to modify the dioxolane structure allows for tuning the optical properties of the probes.

Materials Science

Polymer Chemistry

In materials science, this compound can be integrated into polymer matrices to enhance their properties. The incorporation of fluorinated compounds into polymers often results in materials with improved chemical resistance and thermal stability. For example, studies have shown that polymers containing dioxolane units exhibit better mechanical properties and lower permeability to gases compared to their non-fluorinated counterparts .

Case Study: Coating Applications

Fluorinated coatings derived from this compound have been investigated for use in protective coatings due to their hydrophobic nature and resistance to environmental degradation. Such coatings are particularly useful in industrial applications where durability and resistance to harsh conditions are critical .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral agents targeting viral proteases | Enhanced potency through fluorination |

| Organic Synthesis | Intermediate for nucleophilic substitutions | Selective reactions under mild conditions |

| Fluorescent Probes | Detection of amino acids like cysteine | High sensitivity and selectivity |

| Materials Science | Polymer enhancements and protective coatings | Improved chemical resistance and durability |

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene involves its interaction with various molecular targets depending on the specific application. For instance, in the synthesis of fluorescent probes, the compound reacts with target molecules to produce a detectable signal. The pathways involved may include nucleophilic addition or substitution reactions, depending on the functional groups present in the target molecules .

Comparison with Similar Compounds

Key Research Findings

- Synthetic Accessibility : this compound is synthesized via Friedel-Crafts alkylation or Suzuki coupling, but yields are lower than para isomers due to steric effects .

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the benzene ring, facilitating further functionalization .

- Toxicity Gaps : While doxofylline derivatives have well-characterized toxicity profiles, data for this compound remain sparse, warranting further study .

Biological Activity

3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is a novel organic compound featuring a fluorobenzene moiety and a dioxolane functional group. Its potential biological activity is of particular interest in medicinal chemistry, where it may serve as a building block for more complex therapeutic agents. Despite limited specific studies on this compound, its structural characteristics suggest possible interactions with biological macromolecules such as proteins and nucleic acids, which could lead to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{11}F O_{2}, with a molecular weight of 182.20 g/mol. The presence of the fluorine atom and the dioxolane ring contributes to its unique chemical properties, including reactivity that allows for nucleophilic substitution reactions and ring-opening under acidic or basic conditions.

While specific mechanisms of action for this compound have not been extensively documented, it is hypothesized that the compound may interact with various biological targets due to its electronic properties. This interaction could modulate enzymatic activities or receptor functions, potentially leading to therapeutic effects .

Antimicrobial Activity

Research on related compounds indicates that dioxolane derivatives often exhibit significant antibacterial and antifungal activities. For instance, various 1,3-dioxolane derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.156 mg/mL to 6.25 mg/mL depending on the specific structure . Although direct studies on this compound are lacking, its structural similarities to these active compounds suggest potential antimicrobial properties.

Cytotoxicity and Cell Viability

In related studies, certain dioxolane compounds have demonstrated protective effects on neuronal cell lines against neurotoxic agents. For example, compounds derived from similar structures have been shown to enhance cell viability in HT-22 cells under stress conditions. This raises the possibility that this compound may also possess neuroprotective properties.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene | Similar dioxolane and fluorobenzene | Antibacterial against S. aureus (MIC = 1.25 mg/mL) |

| 4-Fluorophenyl-dioxolane | Contains a dioxolane ring | Antifungal against C. albicans (MIC = 0.156 mg/mL) |

| 3-Fluoro-phenylacetaldehyde | Contains aldehyde functionality | Limited documented activity |

This table illustrates that while there is no direct evidence for the biological activity of this compound, its structural relatives exhibit significant antimicrobial and cytotoxic effects.

Future Research Directions

Given the promising structural characteristics of this compound, further research is warranted to explore its biological activity in depth. Suggested areas for investigation include:

- In vitro studies : Assessing the compound's antibacterial and antifungal efficacy against a broader range of pathogens.

- Mechanistic studies : Elucidating the molecular targets and pathways influenced by this compound.

- Toxicological assessments : Evaluating the safety profile and cytotoxicity in various cell lines.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene, and how can reaction efficiency be optimized?

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution or cross-coupling reactions. For derivatives with dioxolane groups, protecting-group strategies (e.g., acetal formation) are critical. Evidence from fluorinated benzaldehyde analogs (e.g., 3-Fluoro-2-hydroxybenzaldehyde, CAS 348-27-6 ) suggests that fluorination can be achieved via halogen exchange using KF or CsF under anhydrous conditions. Optimization may involve solvent selection (e.g., DMF or THF) and temperature control (e.g., reflux at 70–100°C). Catalytic systems like Pd/C or CuI may enhance coupling efficiency for dioxolane-substituted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the fluorinated aromatic structure and dioxolane methylene protons. Splitting patterns can reveal steric effects or electronic interactions .

- HPLC : Purity assessment (>98% by HPLC) is standard, as seen in doxofylline analogs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What handling and storage protocols are recommended to prevent degradation of this compound?

Store at 0–6°C in airtight containers under inert gas (e.g., N) to mitigate hydrolysis of the dioxolane group. Avoid exposure to moisture or acidic conditions, which could cleave the acetal moiety .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformational data. For example, in related dioxolane-containing compounds (e.g., doxofyllinium tetrachloridoferrate(III)), disordered dioxolane methylene groups were resolved with occupancy ratios of 0.54:0.46 using iterative refinement . Synchrotron radiation (λ = 0.71073 Å) and absorption correction (SADABS) improve data accuracy . Hydrogen bonding (N–H⋯O) and weak interactions (C–H⋯Cl) can further validate packing models .

Q. How should researchers address discrepancies in electrochemical data when studying corrosion inhibition properties?

Contradictions in polarization or impedance data may arise from surface adsorption heterogeneity or competing mechanisms. Triangulate results using:

- Weight Loss Tests : Quantify corrosion rates under controlled conditions (e.g., 30°C in citric acid) .

- Electrochemical Impedance Spectroscopy (EIS) : Fit Nyquist plots to equivalent circuit models to distinguish charge-transfer resistance from diffusion effects .

- Synergistic Analysis : Evaluate inhibitor combinations (e.g., phosphonium bromides with KI) to identify additive vs. antagonistic effects .

Q. What computational methods support the understanding of electronic effects in this compound?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For fluorinated aromatics, electron-withdrawing effects alter π-electron density .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol or acetonitrile) to assess stability .

- Docking Studies : If biologically active, dock into protein targets (e.g., xanthine oxidase for purine analogs) .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data in reaction yields or purity assessments?

- Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

- Cross-Validation : Compare HPLC results with NMR integration ratios to detect impurities .

- Systematic Variation : Adjust stoichiometry (e.g., 1.2 eq. fluorinating agent) or catalysts to isolate optimal pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.